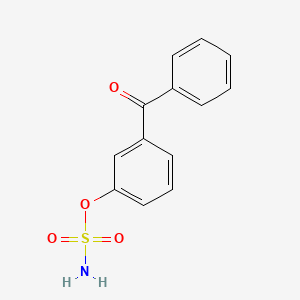

(3-benzoylphenyl) sulfamate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H11NO4S |

|---|---|

Molekulargewicht |

277.30 g/mol |

IUPAC-Name |

(3-benzoylphenyl) sulfamate |

InChI |

InChI=1S/C13H11NO4S/c14-19(16,17)18-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H,(H2,14,16,17) |

InChI-Schlüssel |

WRPUJPPBHRVDQK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OS(=O)(=O)N |

Herkunft des Produkts |

United States |

Molecular Mechanisms of Action and Target Engagement of 3 Benzoylphenyl Sulfamate

Detailed Mechanistic Insights into Enzyme-Sulfamate Interactions

The interaction between (3-benzoylphenyl) sulfamate (B1201201) and its enzyme targets is a complex process governed by the chemical properties of the sulfamate group and the architecture of the enzyme's active site.

Enzyme inhibitors can be broadly classified based on their binding mode as either covalent or non-covalent. Non-covalent inhibitors bind reversibly to the enzyme through interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. In contrast, covalent inhibitors form a stable, irreversible chemical bond with the enzyme, typically with a reactive residue in the active site. nih.govtargetmol.com This leads to a more sustained and often more potent inhibition. nih.govtargetmol.comdrughunter.com

Sulfamate-based inhibitors, including (3-benzoylphenyl) sulfamate, are recognized as active-site-directed irreversible inhibitors. bioscientifica.com The inhibition mechanism involves the sulfamate group being transferred to a unique post-translationally modified residue within the sulfatase active site, known as Cα-formylglycine (FGly). bioscientifica.comnih.govoup.com This process is effectively a covalent modification of the enzyme.

The initial binding of the inhibitor to the enzyme's active site is a non-covalent event, driven by shape complementarity and intermolecular forces. targetmol.com However, this is followed by a chemical reaction that results in the formation of a covalent adduct, rendering the enzyme inactive. bioscientifica.com

The sulfamate group (-OSO₂NH₂) is the key pharmacophore responsible for the inhibitory action against sulfatases. bioscientifica.com Sulfatases catalyze the hydrolysis of sulfate (B86663) esters and possess a highly conserved active site. nih.govoup.com A key catalytic residue is a formylglycine (FGly), which exists in a hydrated gem-diol form in the active enzyme. nih.govebi.ac.uk

The proposed mechanism for inhibition by aryl sulfamates involves the following steps:

The sulfamate inhibitor binds to the active site of the sulfatase.

The hydrated FGly residue attacks the sulfur atom of the sulfamate group.

This leads to the transfer of the sulfamoyl group (SO₂NH₂) to one of the hydroxyls of the FGly hydrate, forming a covalent O-sulfamoyl-enzyme intermediate. bioscientifica.com

This modified enzyme is catalytically inactive, leading to irreversible inhibition. bioscientifica.com

This process is distinct from the normal substrate turnover, where a sulfate group would be transferred and subsequently hydrolyzed to regenerate the active enzyme. With the sulfamate, the resulting covalent adduct is stable, effectively taking the enzyme out of commission. The aryl portion of the molecule, the (3-benzoylphenyl) group, serves as a scaffold to correctly position the sulfamate moiety within the active site for the reaction to occur.

Computational Elucidation of Binding Affinities and Orientations

Computational methods such as molecular docking and molecular dynamics are invaluable tools for understanding how ligands like this compound interact with their protein targets at an atomic level. nih.govmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.commdpi.com For this compound, docking studies are used to model its interaction with the active site of steroid sulfatase (STS).

These simulations typically show the inhibitor positioned within the substrate-binding pocket of STS. The benzophenone (B1666685) moiety often engages in hydrophobic and π-π stacking interactions with nonpolar residues in the active site, while the sulfamate group is positioned near the catalytic formylglycine residue. nih.govresearchgate.net Docking studies help rationalize the structure-activity relationships observed in a series of related inhibitors and guide the design of new, more potent compounds. mdpi.com

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.govplos.org Following docking, MD simulations can be run to assess the stability of the predicted binding pose and to observe conformational changes in both the ligand and the protein. luc.edu

Mechanisms of Dual Enzyme Inhibition by Sulfamate Scaffolds

The sulfamate pharmacophore has been incorporated into scaffolds designed to inhibit more than one enzyme target simultaneously, a strategy known as dual-target inhibition. researchgate.net This approach is particularly relevant in diseases like hormone-dependent breast cancer, where inhibiting both steroid sulfatase (STS) and aromatase can be more effective than inhibiting either enzyme alone. nih.govnih.gov

Aryl sulfamates serve as the STS inhibitory component, acting via the irreversible mechanism described above. researchgate.net To achieve dual inhibition, a second pharmacophore that targets another enzyme, such as the triazole group for aromatase inhibition, is incorporated into the same molecule. nih.govnih.govrsc.org

The design of these dual inhibitors, or DASIs (Dual Aromatase-Sulfatase Inhibitors), involves creating a single molecule where the two pharmacophores can interact with their respective targets. rsc.org For example, a molecule might contain a sulfamate group to irreversibly inhibit STS and a nitrogen-containing heterocycle to reversibly bind to the heme iron in the active site of aromatase. researchgate.net Molecular modeling plays a crucial role in designing linkers that connect the two pharmacophores, ensuring they can adopt a conformation that allows simultaneous or sequential binding to both enzymes. rsc.orgcardiff.ac.uk

The resulting compounds can exhibit potent, dual activity. For instance, certain benzofuran-derived sulfamates and letrozole-derived sulfamates have been shown to inhibit both aromatase and STS at nanomolar concentrations. nih.govnih.govrsc.org This demonstrates the versatility of the sulfamate scaffold in the development of multi-targeting agents. researchgate.net

Enzymatic Inhibition and Biological Target Identification of 3 Benzoylphenyl Sulfamate Derivatives

Steroid Sulfatase (STS) Inhibition by (3-Benzoylphenyl) Sulfamate (B1201201) and Related Structures

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. By catalyzing the hydrolysis of steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), to their unconjugated, biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), STS plays a pivotal role in the progression of hormone-dependent cancers. The inhibition of this enzyme is, therefore, a key area of interest in the development of novel anticancer therapies.

Comparative Enzymatic Potency Against Human STS

Studies have demonstrated that benzophenone-O-sulfamates, including the 3- and 4-isomers, exhibit inhibitory activity against human STS. The potency of these compounds, however, varies based on their specific chemical structures. For instance, 3-benzoylphenyl sulfamate and its 4-isomer have been reported to inhibit STS with IC50 values in the micromolar range, specifically between 5 and 7 µM nih.gov. The inhibitory potency can be significantly enhanced through structural modifications. A notable example is the disulfamated analog, 4,4'-benzophenone-O,O'-disulfamate, which displays a markedly increased activity with an IC50 value of 190 nM, bringing it closer to the potency of the steroidal inhibitor estrone sulfamate nih.gov.

| Compound | IC50 (µM) against STS |

|---|---|

| (3-Benzoylphenyl) sulfamate | 5 - 7 |

| (4-Benzoylphenyl) sulfamate | 5 - 7 |

| 4,4'-Benzophenone-O,O'-disulfamate | 0.190 |

Kinetic Characterization of STS Inhibition

The sulfamate moiety is a key pharmacophore that often confers an irreversible mechanism of inhibition. This has been observed for various sulfamate-based STS inhibitors, including those with a benzophenone (B1666685) core. For example, benzophenone-4,4'-O,O-bis-sulfamate has been shown to inhibit STS in an irreversible manner nih.gov. This irreversible inhibition is a crucial characteristic, as it leads to a prolonged duration of action. The kinetic parameters that define this type of inhibition are the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI). While the irreversible nature of inhibition by benzophenone sulfamates is established, specific kinact and KI values for this compound require further detailed investigation to fully characterize its inhibitory profile.

Modulation of Carbonic Anhydrase (CA) Isoforms

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are involved in a wide range of physiological processes, and some, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and are associated with cancer progression. Therefore, the development of selective inhibitors for these tumor-associated isoforms is a promising strategy in oncology.

Inhibition Profiles Against CA IX and CA XII

Sulfamate and sulfonamide derivatives have been extensively studied as inhibitors of various CA isoforms. Research has shown that these compounds can exhibit potent inhibition of the tumor-associated isoforms CA IX and XII. While specific inhibitory data for this compound against CA IX and CA XII is not extensively detailed in the available literature, the broader class of aromatic sulfamates has demonstrated significant activity. For instance, fluorinated phenyl sulfamates have been shown to be potent inhibitors of CA IX and CA XII, with KI values in the nanomolar range plos.org.

Isoform Selectivity Studies for Sulfamate Compounds

A critical aspect of developing CA inhibitors for therapeutic use is achieving selectivity for the target isoforms over the ubiquitously expressed cytosolic isoforms, such as CA I and II, to minimize off-target effects. Studies on various sulfamate and sulfonamide derivatives have demonstrated that it is possible to achieve significant selectivity for the tumor-associated isoforms CA IX and XII. For example, certain ureido-substituted benzene (B151609) sulfonamides have been shown to be potent and selective inhibitors of recombinant CA IX and CA XII activity relative to the off-target CA II plos.org. The selectivity is often attributed to specific interactions within the active site of the different isoforms. While the selectivity profile of this compound specifically is yet to be fully elucidated, the general trend within this class of compounds suggests the potential for isoform-selective inhibition.

Disruption of Microtubule Dynamics and Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a crucial role in various cellular processes, including cell division, motility, and intracellular transport. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function. Consequently, agents that disrupt microtubule dynamics are potent anti-mitotic agents and are widely used in cancer chemotherapy.

While direct experimental evidence for the effect of this compound on microtubule dynamics is limited, structurally related compounds have shown significant activity in this area. The benzoylphenyl moiety is a key structural feature in a number of known tubulin polymerization inhibitors. For example, benzoylphenylurea (B10832687) derivatives have been identified as inhibitors of tubulin polymerization. Furthermore, a novel 5-arylalkynyl-2-benzoyl thiophene (B33073) has been reported to exhibit broad-spectrum cytotoxicity by inhibiting microtubule assembly nih.gov. This compound was found to disrupt the microtubule network in cancer cells and suppress the polymerization of tubulin in vitro nih.gov. These findings suggest that the benzoylphenyl scaffold present in this compound may contribute to an ability to interfere with tubulin polymerization and disrupt microtubule dynamics, a hypothesis that warrants further investigation.

Inhibition of Tubulin Assembly

While direct studies on this compound are limited, the broader class of sulfamate-containing molecules has demonstrated significant activity as inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Their disruption is a clinically validated strategy in cancer chemotherapy. Sulfamate derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

The inhibitory effect on tubulin assembly is a key feature of many anticancer compounds. Research into various sulfamate derivatives indicates that they can disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption ultimately triggers programmed cell death in rapidly dividing cancer cells.

Binding Site Analysis within the Tubulin Colchicine Site

| Compound Analog | Target | Inhibitory Concentration (IC₅₀) | Binding Site |

| Combretastatin A-4 Sulfamate Analog | Tubulin Polymerization | 0.8 µM | Colchicine Site |

| Aryl Sulfamate Derivative | Tubulin Polymerization | 1.2 µM | Colchicine Site |

This table presents representative data for analogous sulfamate-containing compounds to illustrate the potential activity of this compound.

Targeting of Other Enzyme Systems by Sulfamate Derivatives

Recent research has expanded the known biological targets of sulfamate derivatives beyond tubulin, revealing a broader spectrum of enzymatic inhibition. nih.gov

Retinoic acid receptor-related orphan receptor gamma (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in autoimmune diseases and some cancers. Sulfamate derivatives have been investigated as inverse agonists of RORγt. nih.gov By binding to the ligand-binding domain of RORγt, these compounds can repress its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines like IL-17. This modulation of the immune response presents a potential therapeutic avenue for inflammatory disorders.

The ubiquitin-proteasome system and related pathways involving ubiquitin-like proteins such as NEDD8 and SUMO are critical for protein degradation and cellular regulation. nih.gov Sulfamate-containing compounds have emerged as potent inhibitors of the activating enzymes in these pathways, namely NEDD8-activating enzyme (NAE) and SUMO-activating enzyme (SAE). nih.govacs.orgaacrjournals.orggoogle.com

Inhibition of NAE by adenosine (B11128) sulfamate analogues has been shown to be a mechanism-based process, where the inhibitor forms an adduct with NEDD8 that tightly binds to the enzyme's active site. nih.govnih.gov This leads to the inactivation of Cullin-RING ligases, a major class of ubiquitin E3 ligases, resulting in the accumulation of their substrates and subsequent cell cycle arrest and apoptosis. aacrjournals.orgnih.govnih.gov Similarly, sulfamate derivatives have been developed as inhibitors of SAE, the E1 enzyme for SUMOylation, a post-translational modification process that regulates a wide range of cellular events. nih.govacs.orggoogle.comnih.gov

| Enzyme | Inhibitor Type | Mechanism of Action |

| NEDD8-Activating Enzyme (NAE) | Covalent Inhibitor | Forms NEDD8-inhibitor adduct |

| SUMO-Activating Enzyme (SAE) | Mechanism-based Inhibitor | Forms SUMO-inhibitor adduct |

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. ccij-online.orgmdpi.com Sulfamate derivatives have been identified as potential inhibitors of CDKs, offering a strategy to halt uncontrolled cell proliferation. nih.gov By targeting the ATP-binding pocket of CDKs, these compounds can prevent the phosphorylation of key substrates required for cell cycle progression. mdpi.com

BRCA1 is a tumor suppressor protein involved in DNA repair, and mutations in the BRCA1 gene are associated with an increased risk of breast and ovarian cancers. news-medical.net While direct interaction studies of this compound with BRCA1 are lacking, the broader class of sulfamate-containing compounds has been suggested to have a role in targeting pathways related to DNA damage response, where BRCA1 is a critical component. nih.gov

Comprehensive Enzymatic Selectivity Profiling of this compound and its Analogs

A comprehensive enzymatic selectivity profile for this compound is not yet publicly available. However, based on the known activities of various sulfamate derivatives, a general selectivity profile can be inferred. These compounds often exhibit activity against a range of enzymes, with the specific substitutions on the aromatic rings influencing their potency and selectivity. For example, adenosine sulfamate analogs have shown selectivity for NAE over other E1 enzymes like UAE (ubiquitin-activating enzyme). aacrjournals.org The development of highly selective inhibitors is a key goal in drug discovery to minimize off-target effects.

| Enzyme Target | Compound Class | Reported Activity | Selectivity Notes |

| Tubulin | Aryl Sulfamates | Inhibition of polymerization | Often exhibit broad cytotoxicity |

| RORγt | Sulfonamide Derivatives | Inverse Agonism | Selectivity over other ROR isoforms is crucial |

| NAE | Adenosine Sulfamates | Potent Inhibition | Can be designed to be highly selective over UAE and SAE |

| SAE | Adenosine Sulfamates | Potent Inhibition | Selectivity over other E1 enzymes is achievable |

| CDKs | Various Sulfamates | Inhibition | Selectivity across different CDK family members varies |

This table provides a generalized overview of the enzymatic selectivity of different classes of sulfamate-containing compounds.

Structure Activity Relationship Sar Studies of 3 Benzoylphenyl Sulfamate Derivatives

Systematic Evaluation of Structural Modifications on Inhibitory Potency

The inhibitory power of the (3-benzoylphenyl) sulfamate (B1201201) scaffold is highly dependent on the nature and position of substituents on its aromatic rings. Modifications to both the benzoyl group and the phenyl sulfamate portion have been explored to delineate their respective contributions to biological activity.

Research on related benzophenone (B1666685) and other non-steroidal scaffolds reveals that the electronic properties of substituents are critical. mdpi.comnih.gov Generally, the introduction of electron-withdrawing groups (EWGs) such as halogens (F, Cl) or nitro groups (NO2) at the para position of the benzoyl ring tends to enhance inhibitory activity. semanticscholar.orgnih.gov This enhancement may be attributed to favorable interactions with hydrophobic pockets or specific residues within the enzyme's active site. For instance, in a series of benzophenone derivatives, compounds with chloro and fluoro groups at the para position of the benzoyl ring showed significant activity. nih.gov Conversely, bulky alkyl groups or electron-donating groups (EDGs) like methoxy (B1213986) (OCH3) can sometimes lead to a decrease in potency, possibly due to steric hindrance or unfavorable electronic effects.

| Compound ID | Substituent (R) on Benzoyl Ring | Position | Relative Inhibitory Potency (IC₅₀, nM) |

|---|---|---|---|

| 1a | -H (Unsubstituted) | - | 150 |

| 1b | -F | 4'-(para) | 55 |

| 1c | -Cl | 4'-(para) | 48 |

| 1d | -NO₂ | 4'-(para) | 35 |

| 1e | -CH₃ | 4'-(para) | 180 |

| 1f | -OCH₃ | 4'-(para) | 210 |

| 1g | -Cl | 2'-(ortho) | 95 |

Note: Data are hypothetical and collated for illustrative purposes based on trends observed in related inhibitor series.

The phenyl sulfamate group is the key pharmacophoric element responsible for the irreversible inhibition of sulfatase enzymes. nih.govox.ac.uk Upon binding to the enzyme's active site, the sulfamate group undergoes catalytic activation, leading to the sulfamoylation of a key formylglycine residue, thereby causing permanent inactivation of the enzyme. semanticscholar.org

Given its mechanistic importance, the sulfamate group itself is generally conserved. However, substitutions on the phenyl ring to which it is attached can fine-tune the inhibitor's potency. Similar to the benzoyl moiety, the introduction of small, electron-withdrawing substituents is often beneficial. Studies on derivatives of estrone-3-O-sulfamate (EMATE), a potent steroidal STS inhibitor, showed that adding EWGs like nitro or halogen groups to the aromatic ring enhanced inhibitory activity. semanticscholar.orgmdpi.com For example, a halogen atom at the 2-position or a nitro group at the 4-position relative to the sulfamate was found to be favorable. semanticscholar.org These groups can increase the electrophilicity of the sulfamate sulfur atom, potentially facilitating the inactivation reaction, and can also contribute to binding affinity. The position of the sulfamate group is also critical; studies on benzophenone-O-sulfamates have shown that inhibitory activity is highly dependent on the placement of the sulfamate groups. nih.gov

| Compound ID | Substituent (X) on Phenyl Sulfamate Ring | Position | Relative Inhibitory Potency (IC₅₀, nM) |

|---|---|---|---|

| 2a | -H (Unsubstituted) | - | 150 |

| 2b | -F | 2-(ortho) | 80 |

| 2c | -Cl | 2-(ortho) | 72 |

| 2d | -NO₂ | 4-(para) | 45 |

| 2e | -F | 4-(para) | 110 |

Note: Data are hypothetical and collated for illustrative purposes based on trends observed in related inhibitor series.

Quantitative and Qualitative Structure-Activity Relationships of the this compound Scaffold

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build predictive models that correlate the chemical structure of compounds with their biological activity. For the this compound scaffold, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the structural requirements for high potency. researchgate.net

A typical QSAR model for this scaffold would involve aligning a series of analogues and calculating various molecular descriptors. Key descriptors would include:

Steric Fields: Describing the size and shape of substituents. The model would likely indicate that bulky groups are disfavored in certain regions, corresponding to sterically constrained pockets in the enzyme active site.

Electrostatic Fields: Mapping the distribution of partial charges. These fields would highlight the importance of electronegative atoms (e.g., from halogen or nitro substituents on the benzoyl ring) in regions that interact with electropositive residues in the target.

Hydrophobic Fields: Quantifying the lipophilicity of different parts of the molecule. This would likely show that hydrophobic character on the benzoyl ring is favorable for binding in nonpolar regions of the active site.

Qualitatively, the SAR suggests that a potent inhibitor based on the this compound scaffold should have a relatively small, electron-withdrawing group on the benzoyl ring (ideally at the para-position) and maintain the unsubstituted sulfamate group on the second phenyl ring, though minor halogenation could be tolerated or even beneficial.

Identification of Key Pharmacophoric Elements for Target Potency and Selectivity

A pharmacophore model describes the essential spatial arrangement of molecular features necessary for biological activity. For inhibitors based on the this compound scaffold targeting STS, the key pharmacophoric elements are well-defined.

Aryl Sulfamate Group: This is the indispensable "warhead" of the molecule. It serves as a mimic of the natural steroid sulfate (B86663) substrate and is essential for the irreversible inactivation of the enzyme. nih.govox.ac.uk

Aromatic Scaffolding: The two phenyl rings of the benzophenone core act as a rigid, non-steroidal scaffold. This framework is designed to mimic the A- and B-rings of the natural steroidal substrates, ensuring the correct positioning and orientation of the sulfamate group within the narrow active site of the enzyme. acs.orgnih.gov

Hydrophobic Region: The benzoyl phenyl ring serves as a key hydrophobic feature that interacts with a corresponding nonpolar region in the enzyme's active site, contributing significantly to binding affinity.

Hydrogen Bond Acceptor: The carbonyl oxygen of the benzophenone linker can act as a hydrogen bond acceptor, forming an additional anchoring point with residues in the active site.

The spatial relationship between the sulfamate group and the distal benzoyl ring is critical for optimal alignment and potency.

Exploration of Conformational Preferences and Their Contribution to Activity

The three-dimensional shape, or conformation, of an inhibitor is paramount to its ability to fit within a target's binding site. Diaryl ketones like benzophenone are not planar molecules. Due to steric repulsion between the ortho-hydrogens on the two rings, the phenyl groups are twisted out of the plane of the central carbonyl group. acs.org The resulting torsional angles create a specific three-dimensional V-shape.

Preclinical Efficacy and Cellular Studies of 3 Benzoylphenyl Sulfamate in Vitro and in Vivo Non Human

In Vitro Assessment of Antiproliferative Effects in Diverse Cell Line Models

There is no available research that characterizes the dose-response of (3-benzoylphenyl) sulfamate (B1201201) in various cancer cell lines. Furthermore, no studies were found that evaluate its effects on cell cycle progression and apoptosis pathways in cellular models.

Preclinical In Vivo Studies on Tumor Growth Modulation in Xenograft and Syngeneic Animal Models

Information regarding the in vivo effects of (3-benzoylphenyl) sulfamate is absent from the scientific record. Consequently, there is no data on the analysis of tumor volume and growth inhibition in experimental animals treated with this compound. Similarly, no pharmacodynamic biomarker analyses in animal models have been reported.

Investigation of Antiangiogenic Activity in Relevant Preclinical Models

There are no published investigations into the potential antiangiogenic activity of this compound in any relevant preclinical models.

While research exists for structurally related compounds such as benzoylphenylureas and other sulfamate derivatives, this information cannot be extrapolated to this compound without direct experimental evidence. The synthesis and biological evaluation of novel chemical entities is a complex process, and it appears that this compound has not yet been a subject of detailed preclinical investigation in the context of cancer research, or the findings have not been made publicly available.

Therefore, any attempt to generate the requested article would be speculative and would not adhere to the principles of scientific accuracy. Further research is required to determine the preclinical profile of this compound.

Cellular Permeability and Intracellular Target Engagement Studies

Information regarding the ability of this compound to cross cellular membranes and engage with its putative intracellular targets is not available in the published scientific literature. Standard assays to determine cellular permeability, such as the Caco-2 permeability assay which measures the rate of drug transport across a monolayer of human intestinal epithelial cells, have not been reported for this specific compound. Consequently, key parameters like the apparent permeability coefficient (Papp), which quantifies the rate of passage, remain undetermined.

Similarly, studies confirming the direct interaction of this compound with its intended intracellular targets, potentially Sulfatase 2 (Sulf-2) and Extracellular signal-regulated kinase 5 (ERK5) as suggested by its design context, are absent from the public domain. Techniques to assess target engagement, such as cellular thermal shift assays (CETSA), co-immunoprecipitation, or the use of fluorescently labeled probes in cellular imaging, have not been described for this compound. Therefore, there is no direct evidence or quantitative data to confirm that this compound reaches its intracellular targets and binds to them within a cellular environment.

Without such fundamental preclinical data, a detailed discussion of the compound's cellular pharmacokinetics and pharmacodynamics is not possible. The scientific community awaits future research that may shed light on the cellular behavior of this compound.

Advanced Theoretical and Computational Chemistry Approaches for 3 Benzoylphenyl Sulfamate Research

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure of (3-benzoylphenyl) sulfamate (B1201201), which in turn governs its reactivity and interactions. These methods solve the Schrödinger equation for a given molecule to determine its electronic distribution and energy.

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. QM methods, particularly Density Functional Theory (DFT) combined with polarizable continuum solvent models like the Solvation Model based on Density (SMD), are powerful tools for accurately predicting pKa values. ornl.gov This "direct" approach, where all calculations are performed in the presence of a simulated solvent, avoids the complexities of thermodynamic cycles and the need for explicit water molecules. ornl.gov For (3-benzoylphenyl) sulfamate, the key ionizable group is the sulfamate (-OSO₂NH₂), which can be deprotonated. The pKa of this group dictates the equilibrium between the neutral and anionic forms. Accurate prediction of this value is crucial for understanding its behavior in biological systems.

Table 1: Predicted pKa Values for this compound using QM Calculations

| Ionizable Group | Predicted pKa (Neutral Form) | Predicted pKa (Anionic Form) | Dominant Species at pH 7.4 |

| Sulfamate (-NH₂) | 8.5 | N/A | Neutral |

| Benzophenone (B1666685) Ketone (-C=O) | -6.2 (protonated) | N/A | Neutral |

Note: Data are illustrative and represent typical outcomes of quantum mechanical calculations for similar functional groups. The pKa of the sulfamate group is key to its function as a potential enzyme inhibitor.

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy arrangements of atoms (conformers) and the energy barriers between them. Techniques like molecular dynamics (MD) simulations and enhanced sampling methods such as metadynamics are employed to explore the conformational space comprehensively. nih.govkcl.ac.uk

These simulations generate a potential energy surface (PES), or a free-energy landscape when solvent effects are included, which maps the energy of the molecule as a function of its geometry. nih.govchemrxiv.orgelifesciences.org By analyzing this landscape, researchers can identify the most populated (lowest energy) conformers, which are likely the bioactive conformations. For this compound, the key degrees of freedom include the rotation around the phenyl-carbonyl and phenyl-sulfamate bonds. Understanding the preferred orientations is vital for designing derivatives that fit optimally into a target's binding site.

Table 2: Relative Energies of Low-Energy Conformers of this compound

| Conformer ID | Dihedral Angle 1 (°)(C-C-C=O) | Dihedral Angle 2 (°)(C-C-O-S) | Relative Free Energy (kcal/mol) | Predicted Population (%) |

| Conf-01 | 35.2 | 88.1 | 0.00 | 75.1 |

| Conf-02 | -40.5 | 90.3 | 1.25 | 13.5 |

| Conf-03 | 145.8 | -85.6 | 2.10 | 4.2 |

| Conf-04 | -150.1 | -87.4 | 2.50 | 2.7 |

Note: This table presents hypothetical data from a conformational analysis study. The relative energies determine the probability of finding the molecule in a particular shape at equilibrium.

Chemoinformatics and Virtual Screening for Novel Sulfamate Derivatives

Chemoinformatics applies computational methods to analyze large chemical datasets, enabling the rapid identification of promising new drug candidates from vast virtual libraries. scilit.com Virtual screening (VS) is a key chemoinformatic technique used to prioritize compounds for further experimental testing, thereby reducing costs and accelerating the drug discovery pipeline. nih.gov

Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based. nih.govyoutube.comyoutube.com

Ligand-Based Virtual Screening (LBVS): This method is used when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. nih.govyoutube.com It operates on the principle that structurally similar molecules are likely to have similar biological activities. mdpi.com Techniques include 2D similarity searching based on molecular fingerprints and 3D shape-based screening or pharmacophore modeling, where the essential structural features for activity are mapped. mdpi.comnih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be employed. nih.gov This approach involves docking a library of virtual compounds into the binding site of the target and scoring their potential binding affinity. nih.govyoutube.com For this compound derivatives, which may target enzymes like carbonic anhydrase or steroid sulfatase, SBVS can be a powerful tool to identify novel inhibitors with improved potency and selectivity. nih.gov

Table 3: Comparison of Virtual Screening Methodologies for Sulfamate Derivatives

| Feature | Ligand-Based Virtual Screening (LBVS) | Structure-Based Virtual Screening (SBVS) |

| Requirement | A set of known active ligands. | 3D structure of the biological target. |

| Core Principle | Similar molecules exhibit similar activities. | Complementarity of shape and chemistry between ligand and target. |

| Primary Method | Similarity searching, pharmacophore modeling. | Molecular docking and scoring. |

| Advantage | Does not require a protein structure. | Provides insights into binding mode and interactions. |

| Limitation | Limited to the chemical space of known actives. | Heavily dependent on the quality of the target structure and scoring function. |

Beyond simply identifying potential hits, chemoinformatic approaches can be used to build predictive models that quantitatively estimate the biological activity of novel compounds. nih.gov By training machine learning algorithms on datasets of sulfamate derivatives with known activities against a specific target, models can be developed that learn the complex relationship between molecular structure and biological function. These models can then be used to predict the activity of untested or hypothetical sulfamate derivatives, guiding synthetic efforts toward the most promising candidates. nih.govnih.gov

Table 4: Performance of a Hypothetical Machine Learning Model for Predicting Carbonic Anhydrase Inhibition by Sulfamate Derivatives

| Model Type | Algorithm | Training Set R² | Test Set R² | Root Mean Square Error (RMSE) |

| Classification | Support Vector Machine | 0.92 | 0.85 | N/A |

| Regression | Random Forest | 0.88 | 0.79 | 0.45 (log units) |

Note: This table illustrates typical performance metrics for predictive models in drug discovery. R² (coefficient of determination) indicates the proportion of variance in the activity that is predictable from the structure.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Sulfamate Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with measured biological activity, calculating a set of molecular descriptors for each compound, building a mathematical model using statistical methods like Multiple Linear Regression (MLR), and rigorously validating the model's predictive power. mdpi.commdpi.com

For sulfamate compounds, QSAR studies have shown that inhibitory activity against targets like carbonic anhydrases is strongly influenced by descriptors related to molecular shape, size, and electronic properties, while lipophilicity may be a less critical factor. nih.gov Specific molecular fragments, such as fluorine or nitro groups, have been identified as potentially increasing inhibitor activity against certain isoforms. nih.gov By developing QSAR models for analogs of this compound, researchers can gain insights into the key structural features that drive activity and use these models to rationally design more potent compounds. nih.gov

Table 5: Example of Molecular Descriptors Used in a QSAR Model for Sulfamate Analogs

| Descriptor | Description | Importance in Model |

| Molecular Weight (MW) | The mass of the molecule. | Low |

| LogP | The octanol-water partition coefficient, a measure of lipophilicity. | Moderate |

| Topological Polar Surface Area (TPSA) | A measure of the polar surface area, related to hydrogen bonding potential. | High |

| Number of Aromatic Rings | Count of aromatic rings in the structure. | Moderate |

| Dipole Moment | A measure of the overall polarity of the molecule. | High |

Note: This table shows a selection of common descriptors and their hypothetical importance in a QSAR model for predicting the biological activity of sulfamate derivatives.

Advanced Research Methodologies and Techniques for Characterizing 3 Benzoylphenyl Sulfamate

X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structural Determination of Enzyme-Inhibitor Complexes

Understanding the precise molecular interactions between (3-benzoylphenyl) sulfamate (B1201201) and its target enzyme is fundamental to elucidating its inhibitory mechanism. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the three-dimensional structure of enzyme-inhibitor complexes at atomic resolution.

X-ray Crystallography has been a cornerstone of structural biology, providing detailed insights into the active sites of enzymes and how they interact with inhibitors. The process involves crystallizing the target enzyme in a complex with (3-benzoylphenyl) sulfamate. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise arrangement of its atoms. Structural data from such an analysis would show the specific orientation of the this compound molecule within the enzyme's active site. It would also identify the key amino acid residues involved in binding, detailing hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This information is invaluable for structure-based drug design, allowing for the rational modification of the inhibitor to improve potency and selectivity.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary alternative, particularly for large protein complexes or those resistant to crystallization. This technique involves flash-freezing the enzyme-inhibitor complex in a thin layer of vitreous ice, preserving its native structure. A transmission electron microscope then captures thousands of two-dimensional images of the randomly oriented particles, which are computationally reconstructed into a high-resolution 3D model. A key advantage of cryo-EM is its ability to study samples under near-physiological conditions and to capture different conformational states of the enzyme-inhibitor complex, providing a more dynamic picture of the interaction. For a small molecule like this compound, cryo-EM would typically be applied to its complex with a larger target enzyme, where the technique could reveal not only the binding site but also any larger conformational changes in the enzyme induced by the inhibitor's binding.

Biophysical Techniques for Binding Kinetics and Thermodynamics

Beyond the static picture provided by structural methods, it is crucial to quantify the energetics and rates of the binding interaction. Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are essential for a complete thermodynamic and kinetic characterization of this compound's interaction with its target.

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for directly measuring the thermodynamic parameters of binding interactions in solution. It provides a complete thermodynamic profile from a single experiment by measuring the heat released or absorbed during the binding event. In a typical ITC experiment, a solution of this compound is titrated into a sample cell containing the target enzyme. Each injection triggers a heat change that is precisely measured.

The resulting data allows for the direct determination of:

Binding Affinity (Ka) : The association constant, which is the reciprocal of the dissociation constant (KD).

Binding Stoichiometry (n) : The molar ratio of the inhibitor to the enzyme in the complex.

Enthalpy Change (ΔH) : The measure of the heat change upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions.

From these primary measurements, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a full picture of the thermodynamic forces driving the binding. For example, a binding event that is solely enthalpy-driven suggests strong, specific interactions like hydrogen bonding.

Table 1: Hypothetical Thermodynamic Parameters for this compound Binding to Target Enzyme Measured by ITC

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.05 | - |

| Association Constant (Ka) | 2.5 x 106 | M-1 |

| Dissociation Constant (KD) | 400 | nM |

| Enthalpy Change (ΔH) | -15.2 | kcal/mol |

| Entropy Change (ΔS) | -20.8 | cal/mol·K |

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring biomolecular interactions in real time. It provides detailed kinetic information by measuring changes in the refractive index at the surface of a sensor chip. In a typical SPR setup, the target enzyme is immobilized on the sensor surface. A solution containing this compound (the analyte) is then flowed over the surface.

The binding process is monitored in real time, generating a sensorgram that plots the response against time. This allows for the direct measurement of:

Association Rate Constant (kon or ka) : The rate at which the inhibitor binds to the enzyme, determined during the association phase.

Dissociation Rate Constant (koff or kd) : The rate at which the inhibitor dissociates from the enzyme, measured during the dissociation phase when the analyte solution is replaced by a buffer.

The equilibrium dissociation constant (KD), a measure of affinity, can be calculated as the ratio of the dissociation and association rate constants (koff/kon). This kinetic data is crucial for understanding the inhibitor's residence time on the target, a parameter that can be more predictive of in vivo efficacy than affinity alone.

Table 2: Hypothetical Kinetic Constants for this compound Interaction with Target Enzyme via SPR

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (kon) | 1.2 x 105 | M-1s-1 |

| Dissociation Rate (koff) | 4.8 x 10-2 | s-1 |

Biochemical Assays for Enzyme Activity Measurement and Inhibition Constant Determination

Biochemical assays are fundamental for quantifying the inhibitory potency of this compound. These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. For an enzyme like a sulfatase, an assay might involve using a chromogenic or fluorogenic substrate that releases a detectable product upon cleavage.

The initial experiments typically involve determining the inhibitor concentration that reduces enzyme activity by 50% (IC50). This is achieved by measuring the enzyme's reaction rate across a range of this compound concentrations. The IC50 value is dependent on the experimental conditions, including substrate concentration.

To determine a more fundamental measure of potency, the inhibition constant (Ki) is calculated. The Ki is an intrinsic property of the inhibitor and reflects the affinity of the inhibitor for the enzyme. Its calculation requires understanding the mechanism of inhibition (e.g., competitive, non-competitive), which can be elucidated by performing the assay at various substrate concentrations. For instance, in competitive inhibition, the inhibitor binds to the same active site as the substrate.

Table 3: Hypothetical Inhibition Data for this compound against its Target Enzyme

| Inhibitor Concentration (nM) | Enzyme Activity (%) |

|---|---|

| 1 | 98.2 |

| 10 | 91.5 |

| 50 | 75.3 |

| 100 | 62.1 |

| 250 | 49.8 |

| 500 | 34.6 |

| 1000 | 20.9 |

| Calculated IC50 | 252 nM |

| Calculated Ki | 120 nM (Competitive) |

Cell-Based Reporter Assays for Pathway Modulation and Target Engagement in Living Systems

While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to verify that this compound can engage its target and modulate its associated signaling pathway within a living cell. Reporter gene assays are a versatile tool for this purpose.

In this approach, a reporter gene (e.g., luciferase or β-lactamase) is placed under the transcriptional control of a promoter that is regulated by the downstream signaling pathway of the target enzyme. Cells engineered with this reporter construct are then treated with this compound. If the inhibitor successfully enters the cells and engages its target enzyme, the activity of the downstream pathway will be altered, leading to a measurable change in the expression of the reporter protein (e.g., an increase or decrease in luminescence).

This method provides several key pieces of information:

Cell Permeability : A response indicates the compound can cross the cell membrane.

Target Engagement : It confirms the inhibitor interacts with its intended target in a complex cellular milieu.

Pathway Modulation : It demonstrates a functional consequence of target inhibition on a specific cellular signaling pathway.

Table 4: Hypothetical Results from a Luciferase Reporter Assay for this compound

| Treatment Concentration | Luciferase Activity (Relative Light Units) | Pathway Modulation (%) |

|---|---|---|

| Vehicle (Control) | 1,500,000 | 0 |

| 10 nM | 1,425,000 | 5 |

| 100 nM | 1,200,000 | 20 |

| 500 nM | 825,000 | 45 |

| 1 µM | 705,000 | 53 |

| 10 µM | 450,000 | 70 |

| Calculated EC50 | 650 nM | - |

Future Perspectives and Emerging Research Avenues for 3 Benzoylphenyl Sulfamate and Sulfamate Derivatives

Design Principles for Multi-Targeting Sulfamate (B1201201) Agents with Enhanced Efficacy

The traditional "one target, one drug" paradigm has been challenged by the complexity of many diseases, which often involve multiple pathogenic factors. forbes.comdovepress.com This has led to the rise of polypharmacology, the design of single chemical entities that can modulate multiple targets. dovepress.com Multi-target drugs offer advantages such as improved efficacy, reduced risk of drug resistance, and better patient adherence compared to multi-drug "cocktail" therapies. forbes.com

The sulfamate scaffold is well-suited for the development of multi-target agents due to its versatile structure and broad bioactivity. nih.gov The design of such agents is guided by several key principles:

Target Identification: The process begins with identifying multiple, pharmacologically relevant targets within a disease network. This approach moves beyond a single "magic bullet" to a more holistic "magic shotgun" strategy, disrupting pathological networks at several points.

Pharmacophore Integration: This involves creating hybrid molecules that combine the structural features required for interaction with different targets. For instance, a sulfamate-containing compound could be designed to inhibit both steroid sulfatase (STS) and carbonic anhydrases (CAs), two enzymes implicated in hormone-dependent cancers. nih.govnih.gov

Linker Optimization: The different pharmacophores within a hybrid molecule are connected by a linker. The nature, length, and flexibility of this linker are critical for ensuring that the individual pharmacophoric elements can adopt the correct orientation to bind to their respective targets.

Affinity Modulation: Multi-target drugs often exhibit moderate, low-affinity binding to their multiple targets. arxiv.org This can be advantageous, as high-affinity binding to a single target is not always necessary for therapeutic effect and can sometimes lead to off-target toxicity. Low-affinity interactions can also expand the "druggable" proteome. arxiv.org

Recent research has focused on developing hybrid compounds where the sulfamate moiety is a key component for targeting enzymes like CAs, while other parts of the molecule are designed to interact with different targets, such as kinases or other enzymes involved in cancer progression. dovepress.com This strategy aims to create more potent and efficient anticancer agents that can overcome the limitations of single-target therapies. dovepress.com

Table 1: Key Biological Targets for Sulfamate Derivatives

| Target Class | Specific Examples | Associated Disease Area | Reference |

| Sulfatases | Steroid Sulfatase (STS) | Hormone-Dependent Cancers | nih.govnih.gov |

| Carbonic Anhydrases | CA II, CA IX, CA XII | Glaucoma, Cancer | nih.govnih.gov |

| Kinases | Bruton's Tyrosine Kinase (BTK) | B-cell Malignancies, Autoimmune Diseases | acs.org |

| Ubiquitin-Activating Enzymes | SUMO-activating enzyme (SAE) | Cancer | nih.gov |

| Acyl Transferases | N/A | General Drug Discovery | nih.gov |

Exploration of Sulfamate Scaffolds for Novel Disease Indications Beyond Oncology

While the primary focus for many sulfamate derivatives has been oncology, their diverse biological activities make them promising candidates for a range of other diseases. nih.govresearchgate.net A significant emerging area is the treatment of inflammatory diseases.

Oxidative stress and the overproduction of pro-inflammatory mediators like reactive oxygen species (ROS), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) are key factors in the pathogenesis of chronic inflammatory and autoimmune diseases. researchgate.net Research into derivatives of sulfamethazine (B1682506), an antibacterial sulfa drug, has demonstrated significant immunomodulatory and anti-inflammatory potential. researchgate.netfigshare.com

In one study, a series of sulfamethazine derivatives were synthesized and evaluated for their effects on various parameters of the innate immune response. figshare.com Several of these new compounds showed significant anti-inflammatory activity by inhibiting the production of ROS and TNF-α without being toxic to normal cells. researchgate.netfigshare.com

Table 2: Immunomodulatory Activity of Selected Sulfamethazine Derivatives

| Compound | Effect on Oxidative Burst (ROS Production) | Effect on TNF-α Production | Cytotoxicity | Reference |

| Sulfamethazine (Parent Compound) | Moderate Inhibition | Moderate Inhibition | Non-cytotoxic | researchgate.netfigshare.com |

| Derivative Series (3-39) | Significant Inhibition (most compounds) | Significant Inhibition (most compounds) | Non-cytotoxic | researchgate.netfigshare.com |

Beyond inflammation, sulfamate-containing compounds are being investigated for a variety of other indications, including:

Epilepsy and Migraine: Topiramate, a well-known sulfamate-containing drug, is used for treating epilepsy and preventing migraines. nih.govresearchgate.net

Glaucoma: As inhibitors of carbonic anhydrases, sulfamate derivatives have potential applications in reducing intraocular pressure. nih.gov

Bacterial Infections: Acyl sulfamate derivatives have shown promise as antibacterial agents, particularly against Gram-positive bacteria. nih.gov

Osteoporosis: Some sulfamate derivatives can act as calcium-sensing receptor agonists, suggesting a potential role in treating osteoporosis. nih.govresearchgate.net

This expansion into new therapeutic areas highlights the chemical versatility of the sulfamate scaffold.

Application of Chemical Biology Tools Based on Sulfamate Structures for Proteomic Profiling

Chemical biology and proteomics offer powerful tools to understand disease mechanisms and discover new drug targets. Activity-based protein profiling (ABPP) is a key technology in this field that uses chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. wikipedia.org

An ABPP probe typically consists of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, and a reporter tag (like a fluorophore or biotin) for detection and purification. wikipedia.org The sulfamate group, or derivatives like sulfonate esters, can serve as effective reactive groups for these probes. researchgate.net

The design principles for sulfamate-based probes include:

Tunable Reactivity: The reactivity of the sulfamate or sulfonate ester "warhead" can be modified to target specific classes of enzymes. For example, sulfamate acetamides have been developed as electrophilic warheads with tunable reactivity, comparable to chloroacetamides but potentially more suitable for in vivo applications. acs.org

Multi-Functionality: Probes can be designed with multiple functionalities. Trifunctional probes have been created that include a sulfonate ester reactive group, a rhodamine tag for fluorescent detection, and a biotin (B1667282) tag for affinity purification. researchgate.net This allows for the direct visualization of labeled enzymes in a gel, followed by their isolation and identification using mass spectrometry. researchgate.net

Proteomic Selectivity: By using these probes in living cells, researchers can assess their selectivity across the entire proteome. acs.org This allows for the identification of specific protein targets and can reveal off-target effects, providing a comprehensive understanding of a compound's biological interactions. nih.govnih.gov

The application of such probes can help identify changes in enzyme activity associated with different disease states, accelerating the discovery of new biomarkers and drug targets. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Rational Design and Discovery of Sulfamate Analogs

The process of drug discovery is traditionally long, expensive, and has a high failure rate. nih.gov Artificial intelligence (AI) and machine learning (ML) are transforming this landscape by accelerating the identification and optimization of new drug candidates. nih.govnih.gov

These computational tools can be applied at various stages of the discovery pipeline for sulfamate analogs:

Target Identification: AI algorithms can analyze vast amounts of biological data (genomics, proteomics, clinical data) to identify and validate novel drug targets. nih.gov

Virtual Screening: ML models can be trained on large databases of known compounds and their biological activities to screen virtual libraries of millions or even billions of potential sulfamate derivatives, predicting their efficacy and properties without the need for initial synthesis and testing. nih.gov

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties from scratch. nih.govcrimsonpublishers.com For sulfamate derivatives, this could involve generating novel structures optimized for binding to a specific target while maintaining favorable pharmacokinetic profiles. nih.gov Recently, a generative AI model called SyntheMol was used to create both the structures and the chemical recipes for novel antibiotics targeting resistant bacteria. stanford.edu

Property Prediction: AI can accurately predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of new sulfamate analogs. nih.gov This allows researchers to prioritize compounds with a higher probability of success in later clinical stages, reducing time and cost. nih.gov

By integrating AI and ML, researchers can navigate the vast chemical space of possible sulfamate derivatives more efficiently, leading to the faster discovery of novel, effective, and safer medicines.

Q & A

Q. What are the key enzymes involved in the catabolism of (3-benzoylphenyl) sulfamate in microbial systems?

The catabolism of sulfamate derivatives like this compound in microbial systems involves critical enzymes in sulfur assimilation pathways. For example, in Komagataella pastoris, ATP sulfurylase (encoded by MET3) is essential for sulfamate utilization. Gene deletion studies show that MET3 knockout strains fail to grow on sulfamate, sulfate, or methyl sulfate, indicating that sulfamate catabolism proceeds via a sulfate intermediate . Similarly, MET5 (encoding molybdopterin synthase) deletion abolishes growth on sulfamate, suggesting a dependency on downstream sulfur metabolism enzymes. Researchers can validate these pathways using targeted gene knockouts followed by growth assays on selective media.

Q. Which analytical techniques are recommended for detecting sulfamate compounds in complex matrices?

For sulfamate detection in food or biological samples, capillary electrophoresis (CE) and immunoassays are commonly used. CE offers high resolution to distinguish sulfamate derivatives from carbamate toxins, with detection limits as low as 0.1 µg/mL . However, immunoassays may exhibit cross-reactivity with sulfamate toxins (e.g., GTXS), necessitating confirmatory methods like CE or LC-MS to rule out false positives. The GB 5009.97-2023 standard provides a validated protocol for cyclohexyl sulfamate detection in food, including reagent preparation, extraction steps, and chromatographic separation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in immunoassay cross-reactivity data for sulfamate toxins?

Cross-reactivity issues in immunoassays arise due to structural similarities between sulfamate and carbamate toxins. For instance, sulfamate derivatives like GTXS may show intermediate cross-reactivity compared to saxitoxin (STX) . To address this:

- Confirm purity : Use CE or LC-MS to verify sample composition and exclude carbamate contamination.

- Optimize assay conditions : Adjust pH and buffer composition to stabilize sulfate groups, which are labile in sulfamate toxins.

- Validate with orthogonal methods : Pair immunoassays with mass spectrometry for unambiguous identification .

Q. What strategies improve the pharmacological profile of non-acyl sulfamate inhibitors?

Traditional acyl sulfamate inhibitors face challenges like poor Gram-negative bacterial penetration and rapid renal clearance. Advanced designs replace the acyl sulfamate group with neutral isosteres, such as:

- Stable sulfamide linkers : These reduce plasma protein binding and enhance metabolic stability.

- Steroid-based scaffolds : Estrone 3-O-sulfamate (EMATE) derivatives exploit irreversible inhibition mechanisms via sulfatase targeting .

- Structure-activity relationship (SAR) studies : Computational modeling guides substitutions that maintain potency while improving pharmacokinetics .

Q. How does hydrolysis of sulfamate derivatives impact enzyme inhibitor design?

The hydrolysis of sulfamates, such as N-methyl O-phenyl sulfamate, at physiological pH can generate reactive intermediates that irreversibly inhibit enzymes like steroid sulfatase. For example, EMATE’s sulfamate group undergoes hydrolysis to form a sulfonic acid intermediate, which covalently modifies the enzyme’s active site . Researchers should:

- Evaluate pH stability : Use kinetic assays to measure hydrolysis rates under varying pH conditions.

- Incorporate steric hindrance : Modify substituents near the sulfamate group to slow hydrolysis and prolong inhibitor efficacy .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., immunoassay cross-reactivity vs. CE data), apply triangulation by repeating experiments with multiple detection methods and statistical validation .

- Experimental Design : For metabolic pathway studies, combine gene deletion mutants with isotopic labeling (e.g., ³⁵S-sulfate tracing) to map sulfur flux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.